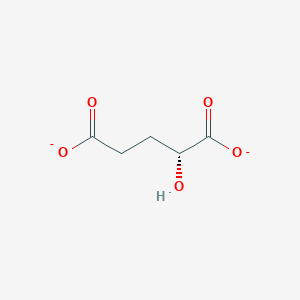

(2R)-2-hydroxypentanedioate

Description

Contextualization within Alpha-Hydroxy Acid Metabolism

(2R)-2-hydroxypentanedioate is an alpha-hydroxy acid, a class of organic acids characterized by a hydroxyl group attached to the alpha-carbon atom adjacent to a carboxyl group. hmdb.ca In biological systems, the metabolism of D-2-HG and its stereoisomer, L-2-HG, is intrinsically linked to the central carbon metabolism, particularly the tricarboxylic acid (TCA) cycle intermediate, α-ketoglutarate. frontiersin.orgnih.gov

Under normal physiological conditions, both D-2-HG and L-2-HG are present at very low concentrations in cells and bodily fluids. pnas.orgportlandpress.com Their levels are tightly regulated by specific mitochondrial enzymes. D-2-hydroxyglutarate dehydrogenase (D2HGDH) catalyzes the oxidation of D-2-HG back to α-KG, while L-2-hydroxyglutarate dehydrogenase (L2HGDH) performs the same function for L-2-HG. nih.govwikipedia.orgnih.gov These dehydrogenases are considered "metabolite repair" enzymes, preventing the accumulation of what were initially thought to be merely aberrant byproducts of metabolism. nih.govoncoscience.us

The synthesis of these alpha-hydroxy acids can occur through several mechanisms. L-2-HG can be produced from α-KG through the "promiscuous" or non-canonical activity of enzymes such as malate (B86768) dehydrogenase (MDH) and lactate (B86563) dehydrogenase (LDH), particularly under conditions of hypoxia (low oxygen) or acidic pH. portlandpress.comnih.gov In contrast, significant production of D-2-HG is most notably associated with specific mutations in the enzymes isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2). nih.govportlandpress.com These mutations confer a neomorphic (new) function, causing the enzymes to reduce α-KG to D-2-HG in an NADPH-dependent reaction. annualreviews.org

Biochemical Significance as a Metabolite and Regulatory Molecule in Research Models

The biochemical significance of this compound and its enantiomer has been extensively studied, particularly in the context of cancer. nih.govportlandpress.com Termed "oncometabolites," their accumulation to millimolar concentrations in cells with IDH mutations or L2HGDH dysfunction can drive tumorigenesis. nih.govoncoscience.us

The primary mechanism by which D-2-HG and L-2-HG exert their effects is through the competitive inhibition of α-KG-dependent dioxygenases. frontiersin.orgnih.gov These enzymes utilize α-KG as a co-substrate to catalyze a wide range of reactions, including the demethylation of histones and DNA, and the regulation of hypoxia-inducible factor (HIF-1α). nih.govportlandpress.com

Key Regulatory Roles:

Epigenetic Alterations: By inhibiting histone demethylases (e.g., JmjC domain-containing demethylases) and DNA demethylases (TET family enzymes), D-2-HG and L-2-HG lead to widespread hypermethylation of histones and DNA. frontiersin.orgaacrjournals.org These epigenetic changes can alter gene expression, block cellular differentiation, and promote a stem cell-like state, contributing to cancer development. nih.gov

HIF-1α Stabilization: The stability of the transcription factor HIF-1α is regulated by prolyl hydroxylases (PHDs), which are α-KG-dependent dioxygenases. Inhibition of PHDs by D-2-HG and particularly L-2-HG can lead to the stabilization of HIF-1α even under normal oxygen conditions (normoxia). portlandpress.comnih.gov This can promote a metabolic shift towards glycolysis (the Warburg effect) and angiogenesis, which are hallmarks of cancer. portlandpress.com

TCA Cycle Inhibition: Research suggests that L-2-HG can inhibit the TCA cycle enzyme α-ketoglutarate dehydrogenase, providing another layer of metabolic regulation. biologists.com

The following table summarizes the key enzymes involved in the metabolism and regulation of this compound and its enantiomer.

| Enzyme | Function | Role in this compound Metabolism |

| Isocitrate Dehydrogenase 1/2 (IDH1/2) | Wild-type: Oxidative decarboxylation of isocitrate to α-ketoglutarate. Mutant: Reduction of α-ketoglutarate to D-2-HG. nih.govannualreviews.org | Key producer of D-2-HG in certain cancers. nih.gov |

| Lactate Dehydrogenase (LDH) | Converts pyruvate (B1213749) to lactate. | Promiscuous reduction of α-ketoglutarate to L-2-HG, especially under acidic or hypoxic conditions. portlandpress.comnih.gov |

| Malate Dehydrogenase (MDH) | Interconversion of malate and oxaloacetate. | Promiscuous reduction of α-ketoglutarate to L-2-HG. portlandpress.comnih.gov |

| D-2-Hydroxyglutarate Dehydrogenase (D2HGDH) | Oxidation of D-2-HG to α-ketoglutarate. nih.govnih.gov | "Metabolite repair" enzyme preventing D-2-HG accumulation. nih.gov |

| L-2-Hydroxyglutarate Dehydrogenase (L2HGDH) | Oxidation of L-2-HG to α-ketoglutarate. wikipedia.orgnih.gov | "Metabolite repair" enzyme preventing L-2-HG accumulation. Loss of function is linked to L-2-HG elevation in some cancers. oncoscience.usaacrjournals.org |

Historical Perspective on its Discovery and Initial Biochemical Characterization

The discovery of this compound and its L-enantiomer is rooted in the study of rare inborn errors of metabolism. In 1980, two distinct neurometabolic disorders were identified: D-2-hydroxyglutaric aciduria (D-2-HGA) and L-2-hydroxyglutaric aciduria (L-2-HGA), characterized by the accumulation of the respective enantiomers in patients' urine, plasma, and cerebrospinal fluid. nih.gov These discoveries were landmark events that established the existence of these compounds as endogenous human metabolites. pnas.orgnih.gov

Initially, the focus was on understanding the enzymatic defects leading to these diseases. Loss-of-function mutations in the D2HGDH and L2HGDH genes were subsequently identified as the causes of D-2-HGA and L-2-HGA, respectively. nih.govnih.gov For years, these compounds were primarily considered toxic byproducts whose accumulation led to severe neurological symptoms. basys2.cahmdb.ca

A paradigm shift occurred in 2008 and 2009 with the discovery of frequent mutations in the IDH1 and IDH2 genes in gliomas and acute myeloid leukemia (AML). nih.gov Unbiased metabolite profiling of cells with these mutations revealed an unexpected and dramatic accumulation of this compound, which was then termed an "oncometabolite." nih.govportlandpress.comannualreviews.org This finding directly linked a specific metabolic alteration to the pathogenesis of cancer and ignited a massive research effort to understand the biochemical mechanisms through which this small molecule could drive disease. nih.govannualreviews.org This research unveiled its role as a competitive inhibitor of α-KG-dependent dioxygenases, thereby establishing its function as a potent regulatory molecule. frontiersin.orgnih.gov

The following table provides a timeline of key discoveries related to this compound.

| Year | Discovery | Significance |

| 1980 | Identification of D-2-hydroxyglutaric aciduria and L-2-hydroxyglutaric aciduria. nih.gov | First identification of D-2-HG and L-2-HG as endogenous human metabolites. |

| 2004 | Identification of the L2HGDH gene mutated in L-2-hydroxyglutaric aciduria. nih.gov | Elucidation of the genetic basis for L-2-HGA and the role of L2HGDH in metabolizing L-2-HG. |

| 2008-2009 | Discovery of frequent IDH1 and IDH2 mutations in glioma and acute myeloid leukemia. nih.gov | Linked specific genetic mutations in a metabolic enzyme to cancer. |

| 2009 | Identification of the neomorphic activity of mutant IDH enzymes producing this compound. portlandpress.comannualreviews.org | Revealed the origin of high levels of D-2-HG in cancer and established it as an "oncometabolite." |

Structure

3D Structure

Propriétés

Formule moléculaire |

C5H6O5-2 |

|---|---|

Poids moléculaire |

146.1 g/mol |

Nom IUPAC |

(2R)-2-hydroxypentanedioate |

InChI |

InChI=1S/C5H8O5/c6-3(5(9)10)1-2-4(7)8/h3,6H,1-2H2,(H,7,8)(H,9,10)/p-2/t3-/m1/s1 |

Clé InChI |

HWXBTNAVRSUOJR-GSVOUGTGSA-L |

SMILES |

C(CC(=O)[O-])C(C(=O)[O-])O |

SMILES isomérique |

C(CC(=O)[O-])[C@H](C(=O)[O-])O |

SMILES canonique |

C(CC(=O)[O-])C(C(=O)[O-])O |

Synonymes |

2-hydroxyglutarate 2-hydroxyglutaric acid alpha-hydroxyglutarate alpha-hydroxyglutarate, (D)-isomer alpha-hydroxyglutarate, (DL)-isomer alpha-hydroxyglutarate, (L)-isomer alpha-hydroxyglutarate, disodium salt D-2-hydroxyglutarate |

Origine du produit |

United States |

Biosynthetic and Degradative Pathways of 2r 2 Hydroxypentanedioate

Enzymatic Pathways of (2R)-2-Hydroxypentanedioate Formation

The formation of this compound is primarily linked to the neomorphic activity of mutated enzymes, but alternative pathways also contribute to its synthesis.

Neomorphic Activity of Mutated Isocitrate Dehydrogenases (IDH1/IDH2)

Somatic mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) genes are a hallmark of several cancers, including gliomas, acute myeloid leukemia (AML), and chondrosarcomas. dovepress.comnih.govannualreviews.orgnih.gov These mutations are typically heterozygous missense mutations occurring at specific arginine residues: R132 in IDH1 and R140 or R172 in IDH2. dovepress.commdpi.com The most common mutation is the R132H substitution in IDH1. dovepress.comannualreviews.orgtandfonline.com

Instead of their normal function of catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), these mutant enzymes gain a new, or neomorphic, function. dovepress.comnih.govresearchgate.netoncotarget.com This novel activity involves the reduction of α-KG to this compound. researchgate.netoncotarget.comnih.gov This discovery has reclassified this compound as an oncometabolite, a metabolite that contributes to the development and progression of cancer. dovepress.comnih.gov

The accumulation of this compound to high levels in tumor cells with IDH mutations is a direct consequence of this neomorphic activity. nih.govnih.gov

The neomorphic reaction catalyzed by mutant IDH1 and IDH2 enzymes is dependent on the coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). researchgate.netnih.govnih.gov The mutant enzyme utilizes NADPH to reduce the α-keto group of α-ketoglutarate, yielding this compound. nih.govnih.gov This process consumes both α-KG and NADPH. nih.govmdpi.com

Interestingly, the wild-type IDH1 enzyme can provide the necessary substrates, α-KG and NADPH, for the mutant enzyme to carry out this reaction. nih.gov Studies have shown that the R132H mutation in IDH1 not only leads to the loss of its normal function but also results in an increased affinity for both NADPH and α-KG, which facilitates the production of this compound. annualreviews.orgnih.gov

Table 1: Comparison of Wild-Type and Mutant IDH1 Enzyme Activity

| Enzyme | Function | Substrate(s) | Product(s) |

|---|---|---|---|

| Wild-Type IDH1 | Oxidative decarboxylation | Isocitrate, NADP+ | α-Ketoglutarate, NADPH, CO2 |

| Mutant IDH1 (e.g., R132H) | Neomorphic reduction | α-Ketoglutarate, NADPH | this compound, NADP+ |

This table summarizes the canonical reaction of wild-type IDH1 and the neomorphic reaction of mutant IDH1.

The reduction of α-ketoglutarate by mutant IDH enzymes is highly stereospecific, exclusively producing the (R)-enantiomer, this compound. nih.govannualreviews.orgnih.gov The L-enantiomer, (S)-2-hydroxyglutarate, is not significantly produced by this pathway. nih.gov Structural studies of the mutant IDH1 enzyme have revealed that the mutation of arginine 132 to histidine causes a shift in the active site. nih.govnih.gov This structural change facilitates the binding of α-ketoglutarate in an orientation that, upon reduction with NADPH, leads specifically to the formation of the (R)-isomer. annualreviews.org

Alternative Enzymatic Routes for this compound Synthesis (e.g., Lactate (B86563) Dehydrogenase, Malate (B86768) Dehydrogenase Promiscuity)

While mutant IDH enzymes are the primary source of high levels of this compound in certain cancers, other enzymes can also produce this metabolite, albeit typically at lower levels. This production often occurs through "promiscuous" or off-target activity.

Under conditions of hypoxia and/or acidosis, enzymes such as lactate dehydrogenase (LDH) and malate dehydrogenase (MDH) can promiscuously reduce α-ketoglutarate. portlandpress.comnih.gov However, these enzymes predominantly produce the L-enantiomer, (S)-2-hydroxyglutarate. portlandpress.comnih.govportlandpress.com

Some studies suggest that phosphoglycerate dehydrogenase (PHGDH) and hydroxyacid-oxoacid transhydrogenase (HOT) can also produce D-2-HG from α-KG. portlandpress.comthe-innovation.orghmdb.ca For instance, HOT is involved in the conversion of 4-hydroxybutyrate to succinate (B1194679) semialdehyde, during which D-2-hydroxyglutaric acid can be formed. hmdb.ca

Metabolic Degradation and Reutilization of this compound

The accumulation of this compound is not only a matter of its production but also its degradation. In normal physiology, there are mechanisms to clear this metabolite. The primary enzyme responsible for the degradation of this compound is D-2-hydroxyglutarate dehydrogenase (D2HGDH). researchgate.net This enzyme catalyzes the oxidation of this compound back to α-ketoglutarate. hmdb.ca

Inborn errors of metabolism where the D2HGDH gene is mutated lead to a condition called D-2-hydroxyglutaric aciduria, characterized by the accumulation of D-2-HG and an increased risk of malignant brain tumors. nih.govhmdb.ca This highlights the crucial role of D2HGDH in preventing the buildup of this oncometabolite.

In the context of IDH-mutant cancers, the production of this compound by the high-capacity mutant IDH enzymes overwhelms the degradation capacity of the lower-capacity D2HGDH enzyme, leading to its accumulation. researchgate.net

The D-2-Hydroxyglutarate Dehydrogenase (D2HGDH) Pathway

The primary route for the catabolism of this compound is mediated by the D-2-hydroxyglutarate dehydrogenase (D2HGDH) enzyme. hmdb.cagenecards.org D2HGDH is a mitochondrial enzyme belonging to the FAD-binding oxidoreductase/transferase type 4 family. genecards.org It is found in various tissues, with the highest activity observed in the liver and kidney, and notable activity also present in the heart and brain. genecards.org The canonical function of D2HGDH is to catalyze the irreversible oxidation of this compound to α-ketoglutarate (also known as 2-oxoglutarate), a key intermediate in the tricarboxylic acid (TCA) cycle. hmdb.cagenecards.org This reaction is crucial for preventing the accumulation of this compound. frontiersin.org

In certain pathological contexts, such as gliomas and acute myeloid leukemia (AML), specific mutations arise in the isocitrate dehydrogenase 1 (IDH1) and IDH2 genes. researchgate.netmdpi.com These mutations confer a neomorphic (new) function upon the enzymes, causing them to catalyze the NADPH-dependent reduction of α-ketoglutarate to this compound. researchgate.netnih.gov In these scenarios, D2HGDH plays a vital role in clearing the resulting oncometabolite. frontiersin.org The significance of the D2HGDH pathway is underscored by the existence of D-2-hydroxyglutaric aciduria, a rare recessive neurometabolic disorder caused by mutations in the D2HGDH gene, which leads to the harmful accumulation of its substrate. genecards.org

Research in model organisms like Caenorhabditis elegans has shown that this compound is produced under specific metabolic conditions, such as through the propionate (B1217596) shunt pathway when the primary vitamin B12-dependent propionate breakdown is impaired. nih.gov The loss of the D2HGDH ortholog in these organisms results in embryonic lethality, highlighting the essential role of this degradative pathway in maintaining metabolic health. nih.gov

Stereospecificity in this compound Catabolism

The metabolism of 2-hydroxyglutarate is characterized by strict stereospecificity. The molecule exists as two enantiomers (mirror images): this compound (D-2HG) and (2S)-2-hydroxypentanedioate (L-2HG). Cellular systems have evolved distinct enzymes to process each form. The catabolism of the (2R)-enantiomer is exclusively handled by D-2-hydroxyglutarate dehydrogenase (D2HGDH). hmdb.cafrontiersin.org Conversely, a separate enzyme, L-2-hydroxyglutarate dehydrogenase (L2HGDH), is responsible for the oxidation of the (2S)-enantiomer. frontiersin.org

This enzymatic division of labor ensures the specific and efficient removal of each enantiomer, preventing their accumulation. The production of 2-hydroxyglutarate can also be stereospecific. For instance, cancer-associated mutant IDH enzymes almost exclusively produce the (2R)-enantiomer. nih.gov This stereospecific production necessitates a correspondingly specific degradation pathway, which is provided by D2HGDH. The principle of enzyme stereospecificity is a common theme in metabolism, as seen in the catabolism of other chiral molecules in various organisms, where different dehydrogenases are tasked with metabolizing specific stereoisomers. frontiersin.orgd-nb.info

Interconversion with Other Tricarboxylic Acid (TCA) Cycle Metabolites

The metabolism of this compound is intimately linked with the Tricarboxylic Acid (TCA) cycle, primarily through its relationship with α-ketoglutarate (α-KG). frontiersin.org this compound is structurally very similar to α-KG. annualreviews.org The D2HGDH-catalyzed oxidation of this compound directly converts it into α-KG, thus feeding it into the TCA cycle. hmdb.cagenecards.org

Conversely, this compound can be synthesized from α-KG. This is most notably observed in cancers with mutations in IDH1 or IDH2, where the mutant enzymes gain the ability to reduce α-KG to this compound. mdpi.comnih.gov This reaction consumes NADPH and diverts α-KG away from the TCA cycle. annualreviews.org Wild-type IDH enzymes normally catalyze the oxidative decarboxylation of isocitrate to produce α-KG. portlandpress.com Therefore, the cellular pools of isocitrate, α-KG, and this compound are interconnected, and their balance is dependent on the functional status of IDH and D2HGDH enzymes. The accumulation of this compound can, in turn, act as a competitive inhibitor of numerous α-KG-dependent dioxygenases, further perturbing cellular metabolism and signaling. hmdb.caannualreviews.org

| Enzyme | Substrate | Product | Metabolic Role | Reference |

|---|---|---|---|---|

| D-2-Hydroxyglutarate Dehydrogenase (D2HGDH) | This compound | α-Ketoglutarate | Catabolism of this compound, linking it to the TCA cycle. | hmdb.cafrontiersin.orggenecards.org |

| Mutant Isocitrate Dehydrogenase (mIDH1/2) | α-Ketoglutarate | This compound | Neomorphic biosynthesis of this compound in certain cancers. | researchgate.netmdpi.comnih.gov |

| Wild-Type Isocitrate Dehydrogenase (IDH1/2/3) | Isocitrate | α-Ketoglutarate | Key reaction in the TCA cycle and NADPH production. | annualreviews.orgportlandpress.com |

Regulation of this compound Homeostasis in Cellular Models

The maintenance of low physiological levels of this compound, or homeostasis, is critical for normal cell function. This is achieved through tight regulation of its biosynthetic and degradative pathways. frontiersin.org In cellular models, homeostasis relies on the balance between its formation from α-ketoglutarate (e.g., via mutant IDH enzymes) and its removal by D2HGDH. frontiersin.orgmdpi.com Studies in various models, from C. elegans to human cells, have begun to uncover the intricate regulatory networks that control the concentration of this metabolite. nih.gov For example, in endothelial cells, the transcription factor FOXO1 has been shown to regulate the production of the related S-enantiomer by modulating mitochondrial metabolism, illustrating how signaling pathways can control hydroxypentarate levels. nih.gov

Transcriptional and Post-Translational Control of Related Enzymes

The regulation of enzymes involved in this compound metabolism occurs at multiple levels. At the genetic level, neomorphic mutations in IDH1 and IDH2 are a primary cause of elevated this compound in certain cancers, fundamentally altering the enzyme's catalytic activity. mdpi.com

Transcriptional control is also a key regulatory point. In C. elegans, the metabolic pathway that produces this compound is transcriptionally activated in response to specific metabolic stresses, such as a blockage in the canonical propionate breakdown pathway. nih.gov In mammalian cells, transcription factors can orchestrate metabolic programs that influence the production of related metabolites. nih.gov Furthermore, non-coding RNAs (ncRNAs) are emerging as significant regulators of metabolic enzymes and pathways, representing a potential layer of post-transcriptional control over this compound homeostasis. wiley.com

Post-translational modifications (PTMs) provide a rapid mechanism for controlling enzyme activity. plos.org While specific PTMs regulating D2HGDH are not yet fully characterized, other related enzymes are known to be controlled this way. For instance, the TCA cycle enzyme IDH3 is allosterically regulated by the cell's energy state, with ATP and NADH acting as inhibitors—a form of post-translational feedback. annualreviews.org

Feedback Mechanisms and Metabolic Flux Regulation in Model Systems

Metabolic flux through the pathways connected to this compound is governed by complex feedback loops and the availability of substrates and cofactors. plos.orgmit.edu The accumulation of this compound itself initiates a powerful feedback mechanism. By acting as a competitive inhibitor of α-KG, it can disrupt the function of a wide range of α-KG-dependent enzymes, thereby altering the cell's epigenetic state and other metabolic processes. hmdb.caannualreviews.org

In leukemia cell models, this compound has been shown to suppress aerobic glycolysis by downregulating the expression of the key glycolytic enzymes PFKP and LDHB. nih.gov This represents a feedback loop where the metabolite actively rewires central carbon metabolism. The cellular redox state, reflected in the NAD+/NADH and NADP+/NADPH ratios, is another critical regulator. The synthesis of this compound by mutant IDH consumes NADPH, which can profoundly alter cellular redox balance and the flux through numerous metabolic pathways. annualreviews.org

Studies in model systems have revealed that cells can enact compensatory changes in response to perturbed this compound metabolism. In C. elegans lacking D2HGDH, the resulting accumulation of the metabolite leads to a transcriptional upregulation of genes involved in ketone body metabolism, suggesting a metabolic rewiring to cope with the enzymatic block. nih.gov

| Regulatory Mechanism | Description | Example | Reference |

|---|---|---|---|

| Genetic Mutation | Alteration in the gene sequence changes enzyme function. | Neomorphic mutations in IDH1/2 cause production of this compound. | mdpi.comnih.gov |

| Transcriptional Control | Regulation of gene expression to control enzyme levels. | The synthesis pathway for this compound is transcriptionally upregulated in C. elegans under metabolic stress. | nih.gov |

| Product Inhibition | The metabolite inhibits enzymes, creating a feedback loop. | This compound competitively inhibits α-KG-dependent dioxygenases. | hmdb.caannualreviews.org |

| Metabolic Rewiring | The metabolite influences other metabolic pathways. | This compound suppresses glycolysis by downregulating PFKP and LDHB in leukemia cells. | nih.gov |

| Redox State Regulation | The balance of cofactors like NAD+/NADH and NADP+/NADPH influences reaction rates. | Synthesis of this compound by mutant IDH consumes NADPH, altering the cellular redox state. | annualreviews.org |

Enzymology and Structural Biology of 2r 2 Hydroxypentanedioate Interacting Proteins

D-2-Hydroxyglutarate Dehydrogenase (D2HGDH)

D-2-hydroxyglutarate dehydrogenase is a mitochondrial enzyme that plays a crucial role in preventing the accumulation of D-2-HG by catalyzing its oxidation to α-ketoglutarate (α-KG), also known as 2-oxoglutarate. researchgate.netnih.govwikipedia.orgmaayanlab.cloud This enzyme belongs to the FAD-binding oxidoreductase family. wikipedia.orgmaayanlab.cloud

Crystal structures of human D-2-HGDH reveal that the enzyme is composed of three distinct domains: a FAD-binding domain, a substrate-binding domain, and a small C-terminal domain. nih.gov The active site is situated at the interface between the FAD-binding and substrate-binding domains. researchgate.netnih.gov Within this active site, a flavin adenine (B156593) dinucleotide (FAD) molecule is non-covalently but tightly bound. nih.gov Structural analysis also confirms the presence of a zinc ion (Zn²⁺) in the active site, which is crucial for the enzyme's catalytic function. researchgate.netnih.gov A substrate-loading channel provides access from the exterior of the enzyme to the active site. researchgate.net

The catalytic function of D2HGDH is the oxidation of D-2-HG to α-KG. the-innovation.org This reaction is dependent on the cofactor FAD. the-innovation.orgthe-innovation.org The enzyme utilizes FAD to accept electrons from D-2-HG during its oxidation. the-innovation.org The reduced FAD is then reoxidized by transferring these electrons to the mitochondrial respiratory chain, a process facilitated by the electron transfer flavoprotein (ETF) and ETF-ubiquinone oxidoreductase (ETFQO). the-innovation.org

D2HGDH is a Zn²⁺-dependent dehydrogenase. nih.govnih.gov The zinc ion is an essential cofactor, and its presence is required for enzymatic activity. researchgate.netnih.gov Studies on the Pseudomonas aeruginosa homolog, PaD2HGDH, suggest a metal-triggered flavin reduction mechanism where the Zn²⁺ cofactor orients, binds, and polarizes the α-hydroxy acid substrate, facilitating the hydride transfer to the FAD cofactor. acs.org The enzyme's activity can also be stimulated by other divalent cations like cobalt (Co²⁺) and manganese (Mn²⁺), although Zn²⁺ is considered the physiological cofactor. nih.govwikipedia.org

Human D2HGDH exhibits a degree of substrate promiscuity, though it has the highest activity towards its primary substrate, D-2-HG. researchgate.netnih.gov It also demonstrates substantial activity with other D-2-hydroxyacids, including D-malate and, to a lesser extent, D-lactate. researchgate.netnih.govuniprot.org It shows very low activity towards L-2-hydroxyglutarate. researchgate.net The enzyme from Pseudomonas aeruginosa is also active with both D-2-hydroxyglutarate and D-malate. bohrium.com The C5 carboxylate group of D-2-hydroxyglutarate is thought to be important for substrate specificity. bohrium.com

Kinetic parameters for human and bacterial D2HGDH have been determined, highlighting its efficiency in processing D-2-HG.

| Enzyme Source | Substrate | KM (mM) | kcat (s-1) |

|---|---|---|---|

| Human | D-2-hydroxyglutarate | 0.12 | N/A |

| Human | D-malate | 0.17 | N/A |

| Human | D-lactate | 0.15 | N/A |

| Pseudomonas aeruginosa | D-2-hydroxyglutarate | 0.060 | 11 |

Isocitrate Dehydrogenase (IDH) Mutants in (2R)-2-Hydroxypentanedioate Biosynthesis

While D2HGDH degrades D-2-HG, specific mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes lead to its abnormal production. nih.govaacrjournals.org Wild-type IDH enzymes catalyze the oxidative decarboxylation of isocitrate to α-KG, reducing NADP⁺ to NADPH. wikipedia.orgresearchgate.net However, cancer-associated mutations at specific arginine residues in the active site confer a new, or neomorphic, enzymatic activity. aacrjournals.orgnih.gov This novel function allows the mutant enzymes to reduce α-KG to D-2-HG, consuming NADPH in the process. researchgate.netnih.govresearchgate.net

The most common IDH mutations occur at arginine residue 132 in IDH1 (e.g., R132H) and the analogous residues R172 (e.g., R172K) and R140 (e.g., R140Q) in IDH2. aacrjournals.orgnih.govnih.gov These arginine residues are located in the enzyme's active site and are critical for binding the β-carboxyl group of the normal substrate, isocitrate. researchgate.netnih.gov

The substitution of the positively charged arginine removes a key interaction point for isocitrate and alters the active site's charge and conformation. nih.gov This change hinders the binding of isocitrate but facilitates the binding of α-KG. nih.gov The mutant enzyme then catalyzes the NADPH-dependent reduction of the α-keto group of α-KG to a hydroxyl group, forming D-2-HG. nih.govelifesciences.org This gain-of-function is the shared characteristic of these oncogenic mutations. nih.gov The reaction is essentially the reverse of the normal oxidative decarboxylation, but instead of adding a carboxyl group to α-KG to form isocitrate, it reduces α-KG directly to D-2-HG. nih.govacs.org

Kinetic analyses have revealed significant differences between the wild-type and mutant IDH enzymes. The neomorphic reaction catalyzed by mutant IDH1 follows an ordered sequential mechanism, where NADPH must bind to the enzyme before α-KG. nih.govacs.orgresearchgate.net This contrasts with the random sequential mechanism of the wild-type enzyme's reductive carboxylation of α-KG to isocitrate. nih.govacs.org

This change in mechanism is associated with a reduced efficiency in using α-KG as a substrate for the normal reverse reaction but an enhanced efficiency in using NADPH for the neomorphic reaction. nih.govacs.orgresearchgate.net This kinetic shift allows the mutant enzymes to effectively "trap" α-KG and reduce it to D-2-HG. nih.govacs.org

The catalytic efficiency of D-2-HG production varies among different IDH mutations. For instance, in gliomas, the frequency of specific IDH1 mutations (R132H > R132C > R132G/S/L) is inversely correlated with the enzymatic efficiency of D-2-HG production. nih.gov The R132H mutant has the highest Michaelis constant (KM) for α-ketoglutarate, indicating lower affinity, while mutants like R132L have a lower KM. nih.gov Conversely, the levels of D-2-HG produced in tissues are highest with the rarer mutations (R132G/L/S) and lowest with the most common R132H mutation, suggesting a potential selection against very high oncometabolite levels. nih.gov

| IDH1 Mutant | KM (mM) for α-KG | Relative D-2-HG Production Efficiency |

|---|---|---|

| R132H | Highest | Lowest |

| R132C | Intermediate | Intermediate |

| R132G | Low | High |

| R132S | Low | High |

| R132L | Lowest | Highest |

Other Putative this compound-Modifying Enzymes

While the primary enzymes known to directly metabolize this compound (also known as D-2-hydroxyglutarate) are D-2-hydroxyglutarate dehydrogenase (D2HGDH), research into the broader metabolic context of this oncometabolite suggests the possibility of other enzymes that may modify it or be influenced by it. These putative interactions are critical areas of investigation for understanding the complete metabolic network surrounding this compound.

One area of interest is the potential for other mitochondrial dehydrogenases to exhibit promiscuous activity towards this compound, particularly under conditions of high substrate concentration. While D2HGDH is the specific and primary enzyme for its oxidation, the structural similarity of this compound to other metabolic intermediates raises the question of off-target effects by other enzymes. For instance, malate (B86768) dehydrogenases, which act on the structurally similar malate, could potentially interact with this compound, although with much lower efficiency. wikipedia.org

Furthermore, the metabolic consequences of this compound accumulation, such as the inhibition of α-ketoglutarate-dependent dioxygenases, imply a broader network of enzymatic interactions. nih.gov While these are not direct modifications of this compound itself, they represent a significant aspect of its biological activity and the cellular response to its presence.

Research has also pointed to the regulation of D2HGDH expression by transcription factors such as MYC, which in turn influences the epigenome and epitranscriptome. nih.govnih.gov This suggests that the enzymatic modification of this compound is integrated with cellular signaling and transcriptional networks that could involve a wider array of proteins than just the primary metabolic enzymes.

| Enzyme/Protein | Putative Role in this compound Metabolism/Interaction | Evidence/Hypothesis |

|---|---|---|

| Malate Dehydrogenase | Potential for low-efficiency oxidation of this compound due to substrate similarity. | Hypothesized based on structural similarity of substrates. wikipedia.org |

| α-Ketoglutarate-Dependent Dioxygenases | Inhibited by this compound, leading to widespread metabolic and epigenetic changes. | Well-documented inhibitory interaction. nih.gov |

| MYC Transcription Factor | Regulates the expression of D2HGDH, thereby indirectly controlling this compound levels. | Studies have shown that MYC is an essential factor in regulating the expression of both L2HGDH and D2HGDH. nih.govnih.gov |

Allosteric Regulation and Protein-Protein Interactions

The activity of enzymes that interact with this compound is subject to regulatory mechanisms, including allosteric regulation and protein-protein interactions. These regulatory layers are crucial for maintaining metabolic homeostasis and responding to cellular signals.

Allosteric Regulation:

Allosteric regulation involves the binding of a molecule to a site on the enzyme other than the active site, which induces a conformational change that alters the enzyme's activity. wikipedia.org While specific allosteric regulators of D2HGDH are not extensively characterized in the context of direct binding of this compound to an allosteric site, the broader family of dehydrogenases often exhibits allosteric control. For example, glutamate (B1630785) dehydrogenase is allosterically regulated by a variety of metabolites, including ADP and GTP. nih.gov This provides a model for how the activity of this compound-metabolizing enzymes might be fine-tuned by the cellular energy state and the concentrations of other key metabolites.

It has been shown that D2HGDH can be activated by zinc and cobalt ions. uniprot.org Furthermore, the product of the reaction catalyzed by D2HGDH, α-ketoglutarate, is a key metabolic hub and is itself a regulator of numerous enzymatic processes. It is plausible that fluctuations in the levels of α-ketoglutarate or other related metabolites could allosterically modulate D2HGDH activity to maintain metabolic balance.

Protein-Protein Interactions:

Protein-protein interactions are fundamental to the function and regulation of metabolic pathways. In the context of this compound metabolism, a notable interaction is the one observed between L-2-hydroxyglutarate dehydrogenase (L2HGDH) and D-2-hydroxyglutarate dehydrogenase (D2HGDH). nih.gov Computational modeling and interaction studies have suggested that these two enzymes can form a complex. nih.gov This interaction is thought to be functionally significant, potentially facilitating the channeling of substrates or coordinating the degradation of both L- and D-2-hydroxyglutarate. The interaction between wild-type L2HGDH and D2HGDH has been shown to involve multiple hydrogen bonds across several amino acid residues. nih.gov

Mutations in L2HGDH, which are associated with L-2-hydroxyglutaric aciduria, can alter these interactions, potentially affecting the stability and function of the enzymatic complex. nih.gov This highlights the importance of protein-protein interactions in the proper functioning of the metabolic machinery responsible for clearing 2-hydroxyglutarate enantiomers.

| Regulatory Mechanism | Interacting Molecule/Protein | Effect on this compound-Interacting Proteins | Significance |

|---|---|---|---|

| Allosteric Activation | Zinc and Cobalt Ions | Activates D2HGDH. uniprot.org | Modulates enzyme activity in response to ion concentrations. |

| Protein-Protein Interaction | L-2-hydroxyglutarate dehydrogenase (L2HGDH) | Forms a complex with D2HGDH. nih.gov | Potential for substrate channeling and coordinated regulation of 2-hydroxyglutarate metabolism. |

| Transcriptional Regulation | MYC | Regulates the expression of D2HGDH. nih.govnih.gov | Links this compound metabolism to cell growth and proliferation signals. |

Biological Roles and Molecular Mechanisms of 2r 2 Hydroxypentanedioate in Cellular and Model Systems

(2R)-2-Hydroxypentanedioate as an Oncometabolite in In Vitro and Animal Models

The accumulation of this compound is a hallmark of cancers with IDH1/2 mutations and is considered an early event in tumorigenesis. portlandpress.comnih.gov This oncometabolite drives cancer development by disrupting normal cellular functions through various mechanisms, primarily by inhibiting a class of enzymes that are crucial for epigenetic regulation and metabolic signaling. mdpi.comnih.gov

This compound functions as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases. nih.govstemcell.com Its structure closely mimics that of the natural substrate, α-ketoglutarate (α-KG), allowing it to bind to the active site of these enzymes but not facilitate the catalytic reaction. nih.gov This competitive inhibition affects a wide range of enzymes that play critical roles in cellular regulation. mdpi.comt3db.ca The family of α-KG-dependent dioxygenases includes enzymes involved in histone demethylation, DNA modification, and oxygen sensing, among others. mdpi.comnih.gov The inhibition of these enzymes by D-2HG is a central mechanism through which it exerts its oncogenic effects. nih.gov

Table 1: Key α-Ketoglutarate-Dependent Dioxygenases Inhibited by this compound

| Enzyme Family | Specific Examples | Cellular Process Affected |

|---|---|---|

| TET (Ten-Eleven Translocation) family | TET1, TET2, TET3 | DNA Demethylation |

| Jumonji C (JmjC) domain-containing histone demethylases | KDM4A, KDM4C, KDM7A | Histone Demethylation |

| Prolyl Hydroxylases (PHDs) | EGLN1/PHD2 | HIF-1α Degradation |

| AlkB Homolog (ALKBH) family | ALKBH2, ALKBH3 | DNA Repair |

A primary consequence of inhibiting α-KG-dependent dioxygenases is the widespread alteration of the epigenetic landscape. elifesciences.org this compound accumulation leads to both DNA and histone hypermethylation, which can silence tumor suppressor genes and block cellular differentiation. mdpi.comnih.gov

DNA Demethylation: The Ten-Eleven Translocation (TET) enzymes (TET1, TET2, and TET3) are α-KG-dependent dioxygenases that initiate DNA demethylation by oxidizing 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC). nih.govd-nb.info By competitively inhibiting TET enzymes, D-2HG reduces global levels of 5hmC, leading to a CpG island hypermethylator phenotype (CIMP). nih.govd-nb.info This hypermethylation is linked to the silencing of genes that can suppress tumor growth. mdpi.com

Histone Demethylation: D-2HG also inhibits the Jumonji C (JmjC) domain-containing family of histone demethylases. elifesciences.orgnih.gov These enzymes are responsible for removing methyl groups from lysine (B10760008) residues on histones, a key process in regulating gene expression. Inhibition of JmjC demethylases by D-2HG results in the hypermethylation of histones, such as H3K9me3 and H3K36me3. elifesciences.orgfrontiersin.org These changes alter chromatin structure and can lead to the repression of genes involved in differentiation and the activation of oncogenes. mdpi.com For instance, the inhibition of KDM4A and KDM4C has been specifically noted. idrblab.netoup.com

The regulation of Hypoxia-Inducible Factor (HIF) is a critical cellular response to changes in oxygen availability, and it is also influenced by this compound. HIF prolyl hydroxylases (PHDs) are α-KG-dependent dioxygenases that mark the HIF-1α subunit for degradation under normal oxygen conditions (normoxia). portlandpress.commdpi.com

The effect of D-2HG on HIF regulation is complex, with conflicting reports. portlandpress.com Some studies suggest that by inhibiting PHDs, D-2HG can lead to the stabilization of HIF-1α, even in the presence of oxygen. portlandpress.commdpi.com This can promote processes like angiogenesis that support tumor growth. portlandpress.com However, other research indicates that D-2HG may, under certain conditions, activate PHDs or destabilize HIF-1α, leading to reduced HIF signaling. nih.govnih.govdovepress.com This destabilization can skew T-cell metabolism toward oxidative phosphorylation. nih.govnih.govhaematologica.org The precise impact appears to depend on the cellular context. portlandpress.com

Accumulating evidence indicates that this compound impairs DNA repair pathways, contributing to genomic instability. d-nb.info This effect creates a "BRCAness" phenotype in some cancer cells, making them more sensitive to certain DNA-damaging agents and PARP inhibitors. d-nb.infonih.gov

The mechanisms are multifaceted. D-2HG has been shown to inhibit α-KG-dependent enzymes involved in DNA repair, such as AlkB homolog (ALKBH) proteins. d-nb.info Furthermore, the epigenetic alterations caused by D-2HG can affect the expression and function of DNA repair proteins. d-nb.info For example, D-2HG-induced hypermethylation can disrupt the binding of the CTCF protein to DNA damage sites, which in turn impairs the recruitment of essential homologous recombination (HR) repair proteins like BRCA2 and RAD51. d-nb.info Some studies have also shown that D-2HG treatment can lead to an increase in DNA double-strand breaks. nih.gov Conversely, other research suggests that in certain contexts, D-2HG can enhance DNA damage response and repair efficiency, contributing to radioresistance. mdpi.comscispace.com

Influence on Cellular Metabolism and Bioenergetics in Research Models

The production of this compound fundamentally rewires cellular metabolism. portlandpress.com Its synthesis from α-ketoglutarate directly impacts the central metabolic pathway of the Tricarboxylic Acid (TCA) cycle, affecting cellular energy production and biosynthetic processes. portlandpress.comthe-innovation.org

Table 2: Summary of Metabolic Effects of this compound

| Metabolic Pathway | Observed Effect in Research Models | Key Molecules Involved |

|---|---|---|

| TCA Cycle | Consumption of α-ketoglutarate, potentially altering cycle flux. mdpi.com | α-ketoglutarate, this compound |

| Redox Balance | Consumption of NADPH during its synthesis. portlandpress.com | NADPH, NADP+ |

| Bioenergetics | Inhibition of mitochondrial respiration in some models. portlandpress.com Skewing of T-cell metabolism from glycolysis to oxidative phosphorylation. nih.govnih.gov | ATP, HIF-1α |

Effects on Redox Homeostasis (e.g., NADPH pools)

This compound, also known as R-2-hydroxyglutarate (R-2HG), significantly disrupts cellular redox balance, primarily by affecting the pools of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). nih.gov The synthesis of R-2HG is a reductive process that directly consumes NADPH, oxidizing it to NADP+. nih.gov This neomorphic enzymatic activity, found in cells with certain mutations in isocitrate dehydrogenase 1 (IDH1), creates a continuous drain on the cytosolic NADPH pool. nih.govresearchgate.net

The depletion of NADPH has profound consequences for cellular function. NADPH is a critical cofactor for a variety of essential pathways, including the biosynthesis of fatty acids and cholesterol in the cytosol and the neutralization of reactive oxygen species (ROS) via the glutathione (B108866) and thioredoxin antioxidant systems in both the cytosol and mitochondria. nih.govnih.gov The constant consumption of NADPH for R-2HG production competes directly with these pathways. nih.gov As a result, cells with high levels of R-2HG synthesis exhibit a decreased capacity to buffer oxidative stress, rendering them more sensitive to redox challenges. nih.gov

To counteract the depletion of NADPH, cells upregulate compensatory pathways. nih.gov Specifically, research has shown that the production of R-2HG leads to an increased flux through the pentose (B10789219) phosphate pathway (PPP), a major route for generating cytosolic NADPH. nih.gov This metabolic adaptation highlights the significant redox stress imposed by R-2HG synthesis. nih.gov Despite this compensatory mechanism, the continued synthesis of R-2HG can still leave cells vulnerable, as essential NADPH-requiring processes, such as palmitate synthesis, are compromised. nih.gov The disruption of NADPH homeostasis is a central aspect of the metabolic reprogramming induced by this oncometabolite. nih.govmdpi.com

Impact on Glycolytic Pathways

In addition to altering redox balance, this compound exerts a significant inhibitory effect on aerobic glycolysis. nih.gov In leukemia cells, R-2HG has been shown to attenuate this key metabolic pathway, which is a hallmark of many cancer cells. nih.gov The primary mechanism for this suppression involves the downregulation of critical glycolytic enzymes. nih.gov

The impact extends beyond just two enzymes; broader metabolomic analyses have confirmed that R-2HG treatment suppresses multiple carbohydrate metabolic pathways, including glycolysis/gluconeogenesis and the pentose phosphate pathway. nih.gov This metabolic rewiring away from high glycolytic activity represents a significant functional consequence of R-2HG accumulation in cells. nih.gov

Table 1: Effects of this compound on Redox Homeostasis and Glycolysis

| Cellular Process | Key Molecular Effect of this compound | Downstream Consequence | References |

|---|---|---|---|

| Redox Homeostasis | Direct consumption of NADPH during its synthesis from α-ketoglutarate. | Depletion of cellular NADPH pools; disruption of NADPH/NADP+ balance. | nih.gov |

| Competition with other NADPH-dependent pathways. | Increased sensitivity to oxidative stress; decreased fatty acid synthesis. | nih.gov | |

| Compensatory increase in Pentose Phosphate Pathway (PPP) flux. | nih.gov | ||

| Glycolysis | Downregulation of PFKP and LDHB expression via the FTO/m6A axis. | Attenuation of aerobic glycolysis; reduced lactate (B86563) production. | nih.gov |

Non-Canonical Signaling Functions of this compound

Beyond its direct involvement in intermediary metabolism, this compound functions as an oncometabolite, a small molecule that can drive tumorigenesis through non-canonical signaling and regulatory roles. mdpi.comnih.govresearchgate.net Its structural similarity to the key metabolic intermediate α-ketoglutarate (α-KG) allows it to act as a competitive inhibitor of a large family of α-KG-dependent dioxygenases. researchgate.netmdpi.comportlandpress.com This inhibition is a primary mechanism through which R-2HG dysregulates broad cellular programs, including epigenetic modifications and cell signaling pathways. researchgate.netnih.gov

The accumulation of R-2HG has been shown to interfere with major signaling networks. researchgate.net For instance, it can disrupt the reprogramming of the transcriptome mediated by hypoxia-inducible factor (HIF) and impact the mTOR signaling pathway, both of which are critical for cell growth, proliferation, and adaptation to the tumor microenvironment. researchgate.net Furthermore, R-2HG can exert non-cell-autonomous effects, influencing the tumor microenvironment and modulating the immune system. nih.gov These actions underscore its role as a potent signaling molecule that extends beyond the confines of the cell in which it is produced. nih.gov

Effects on Gene Expression and Transcriptional Programs

The most profound non-canonical function of this compound is its ability to remodel the epigenetic landscape, leading to widespread changes in gene expression and transcriptional programs. mdpi.comnih.gov By competitively inhibiting α-KG-dependent dioxygenases, R-2HG disrupts the function of key epigenetic modifiers. researchgate.netmdpi.com

This inhibition affects two major classes of enzymes:

Histone Demethylases: R-2HG inhibits the JmjC (Jumonji C) domain-containing family of histone lysine demethylases. mdpi.com This leads to the hypermethylation of histone proteins at specific lysine residues, altering chromatin structure and gene accessibility. nih.gov For example, inhibition of the demethylase KDM4A by R-2HG results in increased methylation of histone H3 on lysine 9 (H3K9me3) at telomeres, which compromises telomere integrity. nih.gov

TET (Ten-Eleven Translocation) Enzymes: These enzymes are responsible for DNA demethylation. R-2HG inhibits TET enzymes, leading to global DNA hypermethylation, particularly at CpG islands in gene promoter regions. nih.govmdpi.com

These epigenetic alterations result in significant, heritable changes to transcriptional programs. mdpi.com A key consequence is the silencing of tumor suppressor genes and genes involved in cellular differentiation. mdpi.com For instance, R-2HG exposure has been shown to diminish the expression of critical DNA damage response (DDR) genes, including BRCA1, MSH2, and MLH1, by promoting hypermethylation and reduced chromatin accessibility at their promoter regions. nih.gov

Moreover, R-2HG induces what has been described as "cell-level epigenome fluctuations," which destabilizes the chromatin regulatory landscape. nih.gov This leads to a loss of coordinated gene expression, where the normally tight regulation between different genes and pathways is impaired, promoting cellular heterogeneity and plasticity. nih.gov

Table 2: Effects of this compound on Gene Expression

| Target Class | Specific Enzyme(s) / Pathway | Effect of this compound | Consequence on Gene Expression | References |

|---|---|---|---|---|

| Epigenetic Modifiers | α-ketoglutarate-dependent dioxygenases | Competitive inhibition. | Widespread dysregulation of gene transcription. | researchgate.netmdpi.com |

| TET family DNA demethylases (e.g., TET2) | Inhibition of catalytic function. | Global DNA hypermethylation; reduced chromatin accessibility at specific promoters. | nih.govmdpi.com | |

| JmjC domain-containing histone demethylases (e.g., KDM4A) | Inhibition of catalytic function. | Histone hypermethylation (e.g., H3K9me3); altered chromatin structure. | mdpi.comnih.gov | |

| Transcriptional Programs | DNA Damage Response (DDR) | Downregulation of key gene expression. | Diminished expression of BRCA1, MSH2, and MLH1. | nih.gov |

| Telomere Maintenance | Inhibition of KDM4A at telomeres. | Increased H3K9me3 at telomeric repeats, leading to telomere dysfunction. | nih.gov |

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation / Other Names |

|---|---|

| This compound | (R)-2-hydroxyglutarate, R-2HG |

| Nicotinamide adenine dinucleotide phosphate (reduced) | NADPH |

| Nicotinamide adenine dinucleotide phosphate (oxidized) | NADP+ |

| Reactive oxygen species | ROS |

| Phosphofructokinase, platelet | PFKP |

| Lactate dehydrogenase B | LDHB |

| N6-methyladenosine | m6A |

| α-ketoglutarate | alpha-ketoglutarate, α-KG |

| Hypoxia-inducible factor | HIF |

| Histone H3 lysine 9 trimethylation | H3K9me3 |

| Palmitate | |

| Cholesterol | |

| Lactate | |

| Glutathione |

Analytical Methodologies for the Detection and Quantification of 2r 2 Hydroxypentanedioate in Research

Chromatographic Techniques for Metabolic Profiling

Chromatography, a cornerstone of analytical chemistry, provides the means to separate complex mixtures into their individual components. wikipedia.orgetamu.edu This separation is fundamental for the accurate measurement of (2R)-2-hydroxypentanedioate, particularly in intricate biological matrices like plasma, urine, and cell lysates. nih.govbiospec.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.orgscioninstruments.com This technique is well-suited for the analysis of volatile and semi-volatile small molecules. thermofisher.com In the context of this compound analysis, samples are first derivatized to increase their volatility, a necessary step for GC analysis. Following separation on a capillary column based on boiling point and polarity, the eluted compounds are ionized and fragmented in the mass spectrometer. etamu.eduthermofisher.com The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification and quantification. etamu.edu GC-MS is considered a "gold standard" for the specific identification of substances due to its high specificity. wikipedia.org Researchers have successfully employed GC-MS for metabolomic studies, identifying and quantifying numerous metabolites, including this compound, in various biological samples. researchgate.netresearchgate.net

Table 1: Key Aspects of GC-MS for this compound Analysis

| Feature | Description |

| Principle | Separation of volatile compounds followed by mass-based detection. etamu.eduscioninstruments.com |

| Sample Preparation | Typically requires derivatization to increase volatility. |

| Strengths | High specificity and sensitivity, considered a "gold standard" for identification. wikipedia.org |

| Applications | Metabolomic profiling of cell extracts, plasma, and other biological fluids. researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-mass spectrometry (LC-MS), particularly in its tandem mass spectrometry configuration (LC-MS/MS), has become a dominant technique for metabolic profiling due to its versatility and sensitivity. wikipedia.orgmdpi.com This method combines the physical separation power of liquid chromatography with the mass analysis capabilities of a mass spectrometer. wikipedia.org Unlike GC-MS, LC-MS can directly analyze a wide range of polar and nonpolar compounds without the need for derivatization. nih.govmdpi.com

Hydrophilic interaction liquid chromatography (HILIC) coupled with mass spectrometry (HILIC-MS) is a particularly effective approach for separating and quantifying polar metabolites like this compound. nih.gov This technique allows for the simultaneous analysis of over 150 polar and ionic metabolites in a single run from small sample volumes. nih.gov LC-MS/MS provides a high degree of sensitivity and selectivity, making it ideal for detecting trace levels of compounds in complex biological matrices. eag.com The technique has been successfully used to detect and quantify the approximately 100-fold increase in this compound in cells with IDH1 mutations compared to controls. nih.gov

Table 2: Comparison of LC-MS Platforms for this compound Analysis

| Platform | Separation Principle | Key Advantages |

| HILIC-MS | Partitioning between a hydrophilic stationary phase and a partially aqueous mobile phase. nih.gov | Excellent for polar and ionic compounds like this compound. nih.gov |

| UPLC-MS | Utilizes sub-2 µm column particles for high-resolution separations. und.edu | Increased speed, sensitivity, and resolution compared to traditional HPLC. und.edu |

High-Performance Liquid Chromatography (HPLC) with Derivatization

High-performance liquid chromatography (HPLC) is a widely used analytical technique for separating and identifying components in liquid samples. mst.or.jp While LC-MS is often preferred for its sensitivity, HPLC coupled with other detectors, such as UV-Vis or fluorescence detectors, can also be employed for this compound analysis. mst.or.jpbiomedpharmajournal.org To enhance detection sensitivity, especially for compounds lacking a strong chromophore, a derivatization step is often introduced. nih.govsemanticscholar.org This involves chemically modifying the analyte to attach a fluorescent tag, which can then be detected with high sensitivity by a fluorescence detector. nih.govsemanticscholar.org This pre-column or post-column labeling can significantly improve the analytical performance for certain compounds. nih.govsemanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Tracing and Metabolomics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the structure and concentration of metabolites. mdpi.comnih.gov In the context of this compound research, NMR is particularly valuable for stable isotope tracing studies. mdpi.com By introducing molecules labeled with stable isotopes like ¹³C or ¹⁵N into a biological system, researchers can track their metabolic fate. mdpi.comsilantes.com NMR can distinguish between different isotopologues (molecules that differ only in their isotopic composition), providing insights into metabolic pathways and fluxes. mdpi.comnih.gov While generally less sensitive than mass spectrometry, NMR offers the advantage of being non-destructive and highly quantitative without the need for derivatization. nih.gov It has been used to validate the detection of 2-hydroxyglutarate in cell lines. nih.gov

Enzymatic Assays for Specific Detection

For rapid and specific detection of this compound, enzymatic assays offer a cost-effective and sensitive alternative to chromatographic methods. nih.gov These assays are based on the specific enzymatic conversion of this compound to α-ketoglutarate by the enzyme D-2-hydroxyglutarate dehydrogenase (D2HGDH). nih.gov This reaction is coupled to the reduction of NAD+ to NADH, which can be detected colorimetrically or fluorometrically. nih.govabcam.com The amount of NADH produced is directly proportional to the concentration of this compound in the sample. nih.gov These assays are sensitive enough to detect basal levels of this compound in tissues and serum and can easily distinguish the significantly elevated levels found in patients with IDH mutations. nih.gov

Table 3: Characteristics of an Enzymatic Assay for this compound

| Parameter | Value | Reference |

| Quantification Limit (Tumor Tissue) | 0.44 µM | nih.gov |

| Quantification Limit (Serum) | 2.77 µM | nih.gov |

| Principle | Enzymatic conversion of D2HG to α-KG with stoichiometric generation of a detectable product (NADH). nih.gov |

Advancements in In Situ and In Vivo Imaging Techniques (e.g., Magnetic Resonance Spectroscopy in animal models)

A significant advancement in the study of this compound has been the development of non-invasive in vivo detection methods, primarily through magnetic resonance spectroscopy (MRS). purdue.edu MRS allows for the measurement of metabolite concentrations directly within living tissues, including the brain. researchgate.net Optimized MRS techniques have enabled the non-invasive detection of 2-hydroxyglutarate in glioma patients with IDH mutations at a magnetic field strength of 3 Tesla. stanford.edu The detection of a 2-hydroxyglutarate peak by MRS has shown a strong correlation with the presence of IDH1 or IDH2 mutations and elevated levels of the oncometabolite in resected tumor tissue. stanford.edu This non-invasive biomarker holds promise for diagnosis, prognosis, and monitoring treatment response in patients with IDH-mutant cancers. stanford.eduresearchgate.net

Furthermore, genetically encoded fluorescent sensors, such as D2HGlo, have been developed for the sensitive and specific detection of D-2-hydroxyglutarate in vitro and in situ. nih.gov These sensors exhibit a change in fluorescence resonance energy transfer (FRET) upon binding to D-2-hydroxyglutarate, allowing for real-time imaging of its concentration within cellular compartments. nih.gov

Considerations for Sample Preparation and Matrix Effects in Research Samples

The accurate quantification of this compound, also known as D-2-hydroxyglutarate (D-2HG), in complex biological matrices is a significant analytical challenge. The composition of the sample matrix can profoundly influence the analytical results, necessitating carefully optimized sample preparation protocols and strategies to counteract matrix effects, particularly in sensitive techniques like liquid chromatography-mass spectrometry (LC-MS).

Sample Preparation Methodologies

The primary goals of sample preparation are to extract the analyte of interest from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. The choice of method depends on the sample type (e.g., tissue, plasma, urine, cells) and the analytical technique employed.

Common sample preparation techniques for this compound analysis include:

Protein Precipitation (PPT): This is a straightforward method often used for plasma and serum samples. It involves adding a solvent, such as acetonitrile (B52724) or methanol, or an acid like perchloric acid, to the sample to denature and precipitate proteins. researchgate.netplos.org After centrifugation, the supernatant containing the analyte can be directly analyzed or further processed. While simple and fast, PPT may result in a less clean extract, potentially leading to significant matrix effects. researchgate.net

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two different immiscible liquids. For 2-hydroxyglutarate, a common approach involves using a mixture of ethyl acetate (B1210297) and hexane (B92381) to extract the analyte from an acidified aqueous sample. lcms.cz This technique can provide a cleaner sample than PPT but is more labor-intensive.

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to isolate the analyte from the liquid sample. For this compound, strong anion exchange cartridges can be employed to capture the acidic analyte, followed by washing steps to remove impurities and elution with an appropriate solvent. lcms.cz SPE is highly effective for minimizing matrix effects and maximizing analyte recovery. lcms.cz

Derivatization: Due to the chiral nature of 2-hydroxyglutarate and the need to separate the (R)- and (S)-enantiomers, derivatization is a crucial step in many analytical methods. rsc.org Chiral derivatizing agents, such as (+)-O,O-diacetyl-L-tartaric anhydride (B1165640) (DATAN) or N-(p-toluenesulfonyl)-L-phenylalanyl chloride (TSPC), react with the 2-hydroxyglutarate enantiomers to form diastereomers. lcms.czbiorxiv.orgaacrjournals.org These diastereomers can then be separated on a standard achiral chromatography column. lcms.czjst.go.jp Derivatization can also significantly enhance detection sensitivity in mass spectrometry. researchgate.net

The following table summarizes various sample preparation protocols from research studies:

Table 1: Summary of Sample Preparation Protocols for this compound| Sample Matrix | Preparation Steps | Analytical Method | Reference |

|---|---|---|---|

| Intracellular (Cancer Cells) | Cells washed with phosphate-buffered saline, treated with 80% methanol, centrifuged. Supernatant collected, dried, and reconstituted. Derivatization with NBD-PZ. | 2D-LC with Fluorescence Detection | rsc.org |

| Human Brain Tumor Tissue | Extraction with 4% perchloric acid and chloroform, freeze-dried, dissolved in deuterium (B1214612) oxide (D2O). | 900 MHz NMR Spectroscopy | plos.org |

| Human Plasma | Protein precipitation with a stable isotope-labeled internal standard. | LC-MS/MS | researchgate.net |

| Serum and Plasma | Derivatization with DATAN. Liquid-liquid extraction with ethyl acetate:hexane. Solid-phase extraction using strong anion exchange cartridges. | LC-MS/MS | lcms.cz |

| Cerebrospinal Fluid (CSF) | Addition of stable-isotope–labeled internal standards. Derivatization with DATAN. Lyophilization and reconstitution. | LC-MS | aacrjournals.org |

| Formalin-Fixed Paraffin-Embedded (FFPE) Tissue | Deparaffinization with xylene. Extraction and analysis. | Gas Chromatography/Mass Spectrometry (GC/MS) | researchgate.net |

Understanding and Mitigating Matrix Effects

Matrix effects are a major concern in LC-MS based bioanalysis, arising from co-eluting endogenous components of the sample matrix that can alter the ionization efficiency of the target analyte. mdpi.com This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and reproducibility of quantification. mdpi.com

Strategies to overcome or compensate for matrix effects include:

Effective Chromatographic Separation: Optimizing the LC method to achieve baseline separation of the analyte from interfering matrix components is a primary strategy. biorxiv.orgmdpi.com This can involve adjusting the mobile phase composition, gradient, and choice of chromatographic column. biorxiv.org For instance, Hydrophilic Interaction Liquid Chromatography (HILIC) has been used for the analysis of polar metabolites like 2-hydroxyglutarate, allowing for the separation from non-polar matrix components. nih.gov

Sample Dilution: A simple approach to reduce the concentration of interfering components is to dilute the sample extract. mdpi.com However, this may compromise the sensitivity of the assay if the analyte concentration is already low.

Use of Internal Standards (IS): The most common method to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as ¹³C₅- or ²H₄-labeled 2-hydroxyglutarate. researchgate.netaacrjournals.org A SIL-IS is chemically identical to the analyte and co-elutes with it, experiencing the same matrix effects. By calculating the ratio of the analyte signal to the IS signal, the variability caused by matrix effects can be normalized. mdpi.com It is generally considered that ¹³C-labelled standards are preferable as they are less likely to have chromatographic shifts compared to deuterium (²H) labeled standards. mdpi.com

Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is identical to the study samples. mdpi.com This ensures that the standards and the samples experience the same matrix effects. However, obtaining a true blank matrix (i.e., completely free of the endogenous analyte) can be challenging for oncometabolites like this compound. researchgate.net

Surrogate Matrix/Analyte Approach: When a blank matrix is unavailable, a surrogate matrix can be used. This involves using a similar matrix, such as monkey brain homogenate for human brain tumor analysis, to prepare calibration curves. researchgate.net A surrogate analyte approach may also be employed. researchgate.net

The following table outlines key considerations and mitigation strategies for matrix effects:

Table 2: Strategies for Mitigating Matrix Effects in this compound Analysis| Strategy | Description | Advantages | Considerations | Reference |

|---|---|---|---|---|

| Chromatographic Optimization | Modifying LC conditions (e.g., column chemistry, mobile phase) to separate analyte from interfering compounds. | Directly removes the source of interference. | May require extensive method development; may not be possible for all interferences. | biorxiv.orgmdpi.com |

| Advanced Sample Cleanup | Employing robust extraction methods like SPE to remove a larger portion of the matrix. | Provides a cleaner extract, reducing the likelihood of interferences. | Can be more time-consuming and costly; potential for analyte loss. | lcms.cz |

| Stable Isotope-Labeled Internal Standards (SIL-IS) | Adding a known concentration of a labeled version of the analyte to all samples and standards. | Effectively compensates for ion suppression/enhancement and variability in extraction recovery. | SIL-IS can be expensive; availability may be limited. | researchgate.netaacrjournals.orgmdpi.com |

| Matrix-Matched Calibration | Preparing calibrators in a pooled blank matrix from the same biological source as the samples. | Compensates for matrix effects by ensuring standards and samples are affected equally. | Difficult to obtain analyte-free blank matrix for endogenous compounds. | mdpi.com |

| Surrogate Matrix | Using an alternative, analyte-free matrix to prepare calibration standards when the authentic blank matrix is unavailable. | Useful when blank matrix is rare or difficult to obtain. | The surrogate matrix must closely mimic the analytical behavior of the actual sample matrix. | researchgate.net |

Genetic and Evolutionary Perspectives on 2r 2 Hydroxypentanedioate Pathways

Comparative Genomics of D-2-Hydroxyglutarate-Related Enzymes Across Organisms

The metabolism of D-2-hydroxyglutarate involves a conserved set of enzymes responsible for its synthesis and degradation across a wide range of organisms, from bacteria to humans. the-innovation.org The primary enzyme for D-2HG catabolism is D-2-hydroxyglutarate dehydrogenase (D2HGDH), which oxidizes D-2HG back to α-ketoglutarate (α-KG). frontiersin.orgnih.gov Homologs of D2HGDH have been identified in numerous animals, plants, and microorganisms, indicating a widespread and conserved mechanism for D-2HG removal. the-innovation.org For instance, D2HGDH has been characterized in humans, Arabidopsis thaliana, Saccharomyces cerevisiae, Pseudomonas stutzeri, and Pseudomonas aeruginosa. the-innovation.orgnih.gov

In contrast, the enzyme for the corresponding enantiomer, L-2-hydroxyglutarate (L-2HG), is L-2-hydroxyglutarate dehydrogenase (L2HGDH). frontiersin.orgnih.gov Despite catalyzing analogous reactions, D2HGDH and L2HGDH belong to different protein families and share low sequence identity (around 13%). researchgate.net They also exhibit structural differences; D2HGDH has an FAD-binding domain with a "PCMH" type fold, while L2HGDH has a "GR2" fold. researchgate.net

The production of D-2HG can occur through several mechanisms. In certain cancers, neomorphic (new-function) mutations in isocitrate dehydrogenase 1 (IDH1) and IDH2 are the primary source. nih.govresearchgate.netrupress.org These mutations, typically affecting a single arginine residue (R132 in IDH1; R172 or R140 in IDH2), alter the enzyme's catalytic activity, causing it to reduce α-KG to D-2HG using NADPH. frontiersin.orgresearchgate.netrupress.org Under normal physiological conditions, D-2HG can also be produced at low levels through the "promiscuous" activity of other enzymes. frontiersin.orgnih.gov For example, human phosphoglycerate dehydrogenase (PHGDH) and its E. coli homolog, SerA, can reduce α-KG to D-2HG. frontiersin.orgnih.gov Another source is the hydroxyacid-oxoacid transhydrogenase (HOT), which produces D-2HG from α-KG during the catabolism of γ-hydroxybutyrate. oup.com

Genomic analyses show that genes related to D-2HG metabolism are sometimes clustered. In P. stutzeri, the genes for PHGDH and D2HGDH are located adjacent to each other on the chromosome, suggesting a functional link. the-innovation.org In S. cerevisiae, the genome encodes two D2HGDH homologs: the mitochondrial Dld2 and the cytosolic Dld3. nih.govnih.gov This distribution across different cellular compartments highlights the importance of tightly regulating D-2HG levels throughout the cell.

Table 1: Key Enzymes in (2R)-2-Hydroxypentanedioate (D-2HG) Metabolism

| Enzyme | Gene(s) (Human) | Organism(s) | Function | Genetic Alteration Impact |

| D-2-Hydroxyglutarate Dehydrogenase | D2HGDH | Humans, Mice, Yeast, Plants, Bacteria | Oxidizes D-2HG to α-ketoglutarate. frontiersin.orgnih.gov | Loss-of-function mutations cause D-2-hydroxyglutaric aciduria. oup.comnih.gov |

| L-2-Hydroxyglutarate Dehydrogenase | L2HGDH | Humans, Mice | Oxidizes L-2HG to α-ketoglutarate. frontiersin.orgnih.gov | Loss-of-function mutations cause L-2-hydroxyglutaric aciduria. frontiersin.org |

| Isocitrate Dehydrogenase 1/2 | IDH1, IDH2 | Humans, Mice | Wild-type: Oxidizes isocitrate to α-ketoglutarate. | Gain-of-function mutations (e.g., R132H in IDH1, R172K/R140Q in IDH2) lead to production of D-2HG from α-ketoglutarate in cancer. frontiersin.orgresearchgate.netrupress.org |

| Phosphoglycerate Dehydrogenase | PHGDH | Humans, Yeast (Ser3/Ser33), Bacteria (SerA) | Primary: 3-phosphoglycerate (B1209933) oxidation in serine biosynthesis. Promiscuous: Reduces α-KG to D-2HG. frontiersin.orgnih.govnih.gov | May contribute to basal D-2HG levels. |

| Hydroxyacid-oxoacid transhydrogenase | ADHFE1 | Humans | Catabolizes γ-hydroxybutyrate, producing D-2HG from α-KG. oup.com | Contributes to physiological D-2HG production. |

Evolutionary Trajectories of this compound Metabolism

The evolutionary history of D-2HG metabolism suggests that the pathways for its removal are highly conserved, likely evolving as a crucial detoxification or metabolite repair mechanism. the-innovation.orgnih.gov The widespread presence of D2HGDH across different kingdoms of life supports the idea that organisms must manage the levels of this potentially toxic metabolite. the-innovation.org Generally, the catabolism of D-2HG is more conserved than its anabolism (production). the-innovation.org

Phylogenetic analysis of isocitrate dehydrogenases reveals that the use of NAD+ as a cofactor is an ancestral trait. plos.org The evolution of NADP+-dependent IDH enzymes, which are now common, is thought to have occurred later, around the time eukaryotic mitochondria appeared, to fulfill the need for NADPH in biosynthetic processes. plos.org The neomorphic, D-2HG-producing activity of mutant IDH enzymes is a recent evolutionary event in the context of cancer development, representing a gain-of-function that is not observed in the wild-type enzymes. researchgate.netrupress.org

The promiscuous production of D-2HG by enzymes like PHGDH may represent an evolutionary trade-off, where a primary, essential metabolic function is accompanied by a low-rate, "unwanted" side reaction. frontiersin.org The cell, in turn, relies on dedicated repair enzymes like D2HGDH to clear the resulting metabolite. frontiersin.org In some bacteria, the coupling of D-2HG production by PHGDH and its degradation by D2HGDH has been proposed to drive L-serine biosynthesis by regenerating NAD+, suggesting a more integrated metabolic role in certain evolutionary contexts. nih.gov

Genetic Basis of this compound Accumulation in Model Organisms (e.g., Yeast, Rodent Models)

The study of D-2HG accumulation in model organisms has been instrumental in understanding its physiological and pathological effects. Genetic manipulation in yeast and rodents has provided key insights into the consequences of elevated D-2HG levels.

Yeast (Saccharomyces cerevisiae): Yeast has been a valuable model for studying D-2HG metabolism, particularly because it possesses histone demethylases but lacks DNA methylation, allowing for the specific investigation of D-2HG's effects on histone marks. elifesciences.org S. cerevisiae naturally produces the D-enantiomer of 2-HG. nih.govnih.gov Its genome contains two homologs of human D2HGDH, namely DLD2 (mitochondrial) and DLD3 (cytosolic). nih.govelifesciences.org Deletion of these genes leads to the accumulation of D-2HG. elifesciences.org Specifically, loss of DLD3 has a stronger effect on D-2HG accumulation under standard glucose cultivation. elifesciences.org Introducing orthologous cancer-associated mutations, such as IDP2-R132H (the yeast equivalent of the human IDH2-R172K mutation), also results in D-2HG accumulation and has been shown to enhance gene silencing by inhibiting histone demethylases. elifesciences.org These yeast models have established that D-2HG is a normal component of the yeast metabolome, maintained at low levels by Dld2 and Dld3 activity. elifesciences.org

Rodent Models: Rodent models have been crucial for studying the in vivo effects of D-2HG accumulation seen in human diseases like cancer and D-2-hydroxyglutaric aciduria. pnas.orgnih.govresearchgate.net

IDH Mutation Models: Transgenic mice with conditionally activated mutant IDH2 alleles (e.g., IDH2R140Q or IDH2R172K) have been generated. nih.govresearchgate.net These mice exhibit high levels of D-2HG and recapitulate phenotypes observed in the human disease D-2-hydroxyglutaric aciduria, such as cardiomyopathy, neurodegeneration, and muscular dystrophy. nih.govresearchgate.net Another model involves reconstituting wild-type mice with hematopoietic stem cells expressing mutant Idh2R140Q, which leads to increased serum D-2HG and subsequent cardiac remodeling. pnas.org

D2HGDH Knockout Models: Mice with a knockout of the D2hgdh gene have been developed to model the effects of being unable to degrade D-2HG. cyagen.comcyagen.com Downregulation of D2hgdh in a mouse model was shown to increase susceptibility to epilepsy by affecting synaptic function. cyagen.com These models are essential for studying conditions where D-2HG accumulates due to impaired degradation rather than overproduction from mutant IDH. oup.comcyagen.com

Table 2: Genetic Models for Studying this compound (D-2HG) Accumulation

| Model Organism | Genetic Modification | Key Finding |

| Yeast (S. cerevisiae) | Deletion of DLD2 or DLD3 (D2HGDH homologs). elifesciences.org | Accumulation of endogenous D-2HG, enabling study of its effect on histone demethylation. elifesciences.orglife-science-alliance.org |

| Yeast (S. cerevisiae) | Expression of mutant IDP2-R132H (IDH2 homolog). elifesciences.org | Increased D-2HG levels lead to enhanced gene silencing. elifesciences.org |

| Mouse (Mus musculus) | Conditional activation of mutant IDH2R140Q or IDH2R172K. nih.govresearchgate.net | High D-2HG levels cause cardiomyopathy, neurodegeneration, and other phenotypes seen in D-2-hydroxyglutaric aciduria. nih.govresearchgate.net |

| Mouse (Mus musculus) | Hematopoietic expression of Idh2R140Q. pnas.org | Elevated serum D-2HG promotes cardiac remodeling. pnas.org |

| Mouse (Mus musculus) | D2hgdh gene knockout or knockdown. cyagen.comcyagen.comnih.gov | Increased susceptibility to seizures and impaired synaptic function. cyagen.com |

| Fruit Fly (Drosophila melanogaster) | CRISPR/Cas9-mediated knockout of D2hgdh. oup.com | Elevated D-2HG levels, decreased fecundity and viability, and altered amino acid metabolism. oup.com |

Gene Editing and Knockout Models for Studying this compound Metabolism